molecular formula C7H15ClFNO B2591471 [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride CAS No. 2580232-41-1

[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride

Cat. No.: B2591471
CAS No.: 2580232-41-1
M. Wt: 183.65
InChI Key: QGWMUBUQLFCXOJ-UHFFFAOYSA-N
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Description

[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is a chemical compound with the molecular formula C6H12ClFNO It is a derivative of cyclobutylmethanamine, where the cyclobutyl ring is substituted with a fluoromethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride typically involves multiple steps. One common method starts with the cyclobutylmethanamine as the core structure. The fluoromethyl group can be introduced via a nucleophilic substitution reaction using a fluoromethylating agent such as fluoromethyl iodide. The methoxy group can be added through an O-alkylation reaction using methanol in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is often purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

[3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the effects of fluoromethyl and methoxy groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group can influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Chloromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride
  • [3-(Bromomethyl)-1-methoxycyclobutyl]methanamine;hydrochloride
  • [3-(Hydroxymethyl)-1-methoxycyclobutyl]methanamine;hydrochloride

Uniqueness

Compared to its analogs, [3-(Fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride is unique due to the presence of the fluoromethyl group. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(fluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FNO.ClH/c1-10-7(5-9)2-6(3-7)4-8;/h6H,2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWMUBUQLFCXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(C1)CF)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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